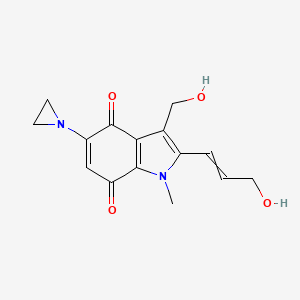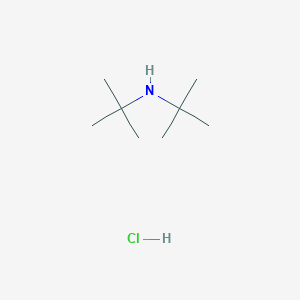
Hidrosmin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hidrosmin-d4 is a deuterated analogue of Hidrosmin, a synthetic flavonoid derived from the natural bioflavonoid diosmin. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry . The molecular formula of this compound is C30H32D4O16, and it has a molecular weight of 656.62 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hidrosmin-d4 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the Hidrosmin molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and properties of the compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hidrosmin-d4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce quinones, while reduction reactions can yield dihydro derivatives .
Applications De Recherche Scientifique
Hidrosmin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and pathways.
Biology: Employed in biological research to study the effects of flavonoids on cellular processes and pathways
Medicine: Investigated for its potential therapeutic effects in treating conditions such as chronic venous insufficiency, diabetic nephropathy, and atherosclerosis
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties
Mécanisme D'action
The exact mechanism of action of Hidrosmin-d4 is not fully understood, but it is believed to involve several key pathways:
Reduction of Capillary Permeability: this compound reduces capillary permeability induced by various agents such as histamine and bradykinin.
Increase in Red Blood Cell Deformability: It increases the deformability of red blood cells and reduces blood viscosity.
Smooth Muscle Contraction: this compound induces the contraction of smooth muscle in the vein wall, improving venous tone.
Lymphatic Flow Improvement: It dilates lymphatic collectors and increases the rate of lymphatic conduction, enhancing lymphatic flow.
Comparaison Avec Des Composés Similaires
Hidrosmin-d4 is compared with other similar compounds such as:
Diosmin: A natural bioflavonoid from which Hidrosmin is derived. .
Hesperidin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Rutin: A flavonoid glycoside with similar pharmacological effects, used in the treatment of venous diseases.
This compound is unique due to its deuterated nature, which makes it a valuable tool in research for studying the pharmacokinetics and metabolism of flavonoids.
Propriétés
Formule moléculaire |
C30H36O16 |
|---|---|
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
2-(3-hydroxy-4-methoxyphenyl)-5-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21?,23-,24+,25-,26?,27-,28+,29+,30+/m0/s1/i5D2,6D2 |
Clé InChI |
XYFLWVOTXWXNAM-FHMCKAGLSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)OC)O)O[C@H]4[C@@H](C([C@@H](C(O4)CO[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


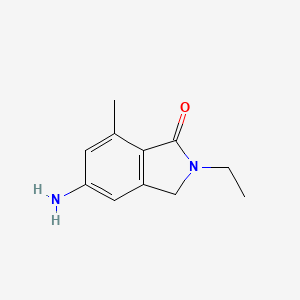
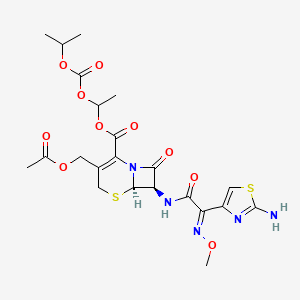


![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
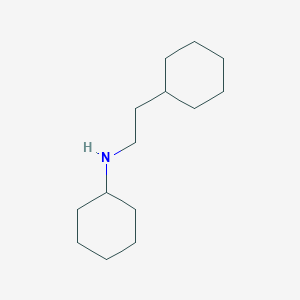


![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

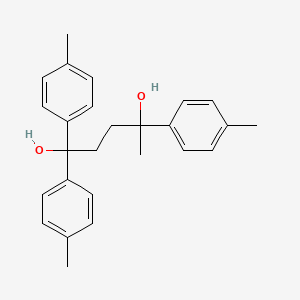
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
